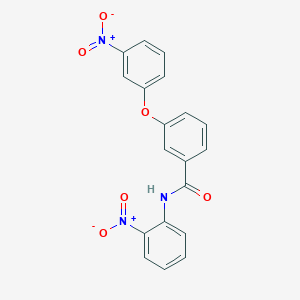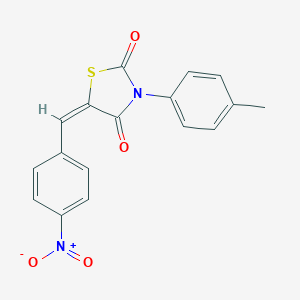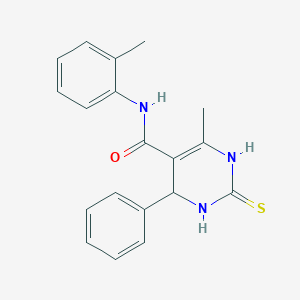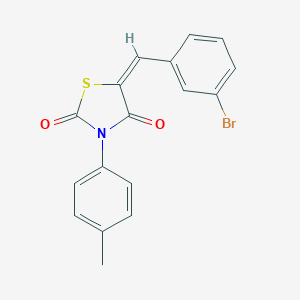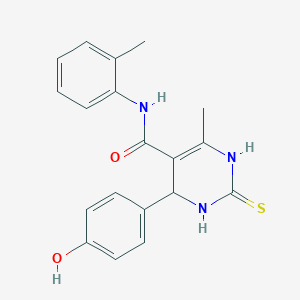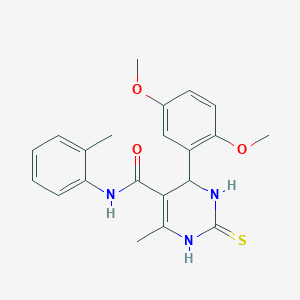![molecular formula C36H22N2O4 B415356 1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE](/img/structure/B415356.png)
1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,3-diaminophenazine with benzil derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and ensure consistent quality.
化学反应分析
Types of Reactions
1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with altered electronic properties.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The phenylglyoxylyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified electronic and structural properties, which can be tailored for specific applications in materials science and medicinal chemistry.
科学研究应用
1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound exhibits potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to bacterial cell membranes, disrupting their integrity and leading to cell death. The compound’s unique structure allows it to interact with various enzymes and proteins, inhibiting their activity and contributing to its antimicrobial properties.
相似化合物的比较
Similar Compounds
2,3-Bis(phenylamino)quinoxaline: Known for its potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria.
2,3-Bis(4-(diphenylamino)phenyl)quinoxaline-5,8-dicarbonitrile: Exhibits thermally activated delayed fluorescence, making it useful in optoelectronic applications.
Uniqueness
1-(4-{3-[4-(2-OXO-2-PHENYLACETYL)PHENYL]QUINOXALIN-2-YL}PHENYL)-2-PHENYLETHANE-1,2-DIONE stands out due to its unique combination of phenylglyoxylyl groups and quinoxaline core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity.
属性
分子式 |
C36H22N2O4 |
|---|---|
分子量 |
546.6g/mol |
IUPAC 名称 |
1-[4-[3-[4-(2-oxo-2-phenylacetyl)phenyl]quinoxalin-2-yl]phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C36H22N2O4/c39-33(25-9-3-1-4-10-25)35(41)27-19-15-23(16-20-27)31-32(38-30-14-8-7-13-29(30)37-31)24-17-21-28(22-18-24)36(42)34(40)26-11-5-2-6-12-26/h1-22H |
InChI 键 |
LMESAXHAVUBWKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


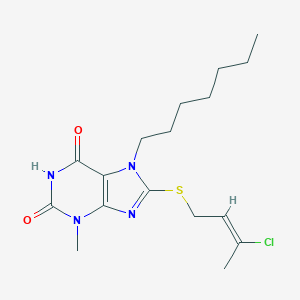
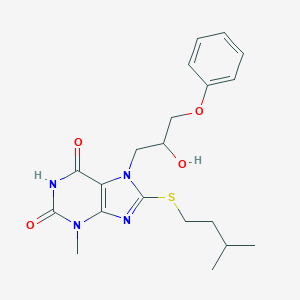
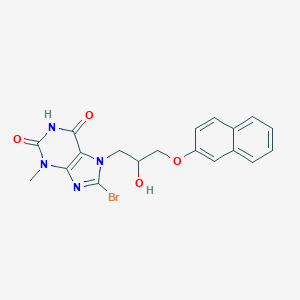
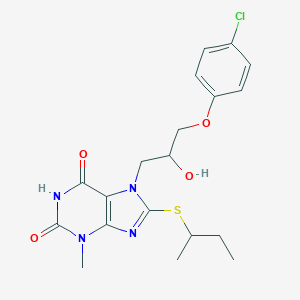
![2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B415283.png)
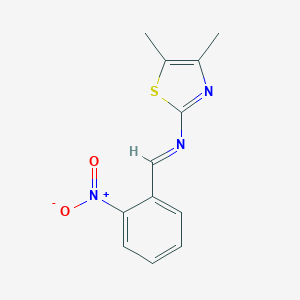
![2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B415287.png)
